molecular formula C6H10O2 B14257407 4-Hydroxyhex-5-en-3-one CAS No. 264883-37-6

4-Hydroxyhex-5-en-3-one

Cat. No.: B14257407
CAS No.: 264883-37-6
M. Wt: 114.14 g/mol
InChI Key: BFAZWULGRMBHPB-UHFFFAOYSA-N
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Description

4-Hydroxyhex-5-en-3-one is an organic compound with the molecular formula C6H10O2. It is a hydroxy ketone with a double bond, making it an interesting subject for various chemical reactions and applications. The compound is known for its unique structure, which includes both a hydroxyl group and an enone functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxyhex-5-en-3-one can be synthesized through various methods. One common approach involves the aldol condensation of acetaldehyde with 3-buten-2-one, followed by a selective reduction of the resulting product. The reaction typically requires a base such as sodium hydroxide and is carried out at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation of 4-hexen-3-one in the presence of a suitable catalyst like palladium on carbon. This method ensures higher yields and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyhex-5-en-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The double bond can be reduced to form 4-hydroxyhexan-3-one.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 4-Oxohex-5-en-3-one or 4-oxohexanoic acid.

    Reduction: 4-Hydroxyhexan-3-one.

    Substitution: 4-Halohex-5-en-3-one.

Scientific Research Applications

4-Hydroxyhex-5-en-3-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma.

Mechanism of Action

The mechanism of action of 4-Hydroxyhex-5-en-3-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the enone functionality can participate in Michael addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyhexan-3-one
  • 4-Hydroxyhex-2-en-3-one
  • 4-Hydroxyhex-1-en-3-one

Uniqueness

4-Hydroxyhex-5-en-3-one is unique due to its specific placement of the hydroxyl group and double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

264883-37-6

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

4-hydroxyhex-5-en-3-one

InChI

InChI=1S/C6H10O2/c1-3-5(7)6(8)4-2/h3,5,7H,1,4H2,2H3

InChI Key

BFAZWULGRMBHPB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C=C)O

Origin of Product

United States

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